oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a pyridine moiety, and a tetrahydropyran group, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-yl hydroxylamine: This compound shares the tetrahydropyran moiety and can be used in similar synthetic applications.
Pyrrolidine-1-carboxylate derivatives: These compounds have the pyrrolidine ring and can be used as intermediates in the synthesis of various pharmaceuticals.
Uniqueness
Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its combination of the pyrrolidine, pyridine, and tetrahydropyran groups, which provide a versatile platform for chemical modifications and functionalization. This makes it a valuable compound for developing new materials and drug candidates .
Properties
IUPAC Name |
oxan-4-yl 3-pyridin-2-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(21-12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUNKNLUXLKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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